molecular formula C24H29N5OS B2453771 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 422532-73-8

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2453771
CAS No.: 422532-73-8
M. Wt: 435.59
InChI Key: AZXWECNVLUVLKY-UHFFFAOYSA-N
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Description

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the butylamino group through nucleophilic substitution. The thioether linkage is then formed by reacting the intermediate with a suitable thiol reagent. Finally, the phenylpiperazine moiety is introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The butylamino group and phenylpiperazine moiety may enhance the compound’s binding affinity and selectivity. The thioether linkage can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((4-(Butylamino)quinazolin-2-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the presence of the phenylpiperazine moiety, which can enhance its pharmacological properties. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5OS/c1-2-3-13-25-23-20-11-7-8-12-21(20)26-24(27-23)31-18-22(30)29-16-14-28(15-17-29)19-9-5-4-6-10-19/h4-12H,2-3,13-18H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXWECNVLUVLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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